molecular formula C13H13FN4OS B1420984 N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide CAS No. 1217863-01-8

N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide

Cat. No. B1420984
M. Wt: 292.33 g/mol
InChI Key: SHVCOOXQORENEL-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide, also known as FPC, is a compound that has been studied for its potential applications in laboratory experiments and scientific research. FPC belongs to the class of thiadiazoles and is composed of a nitrogen atom, two fluorine atoms, a pyrrolidine ring, and a carboxamide group. It is a white crystalline compound that is soluble in water and has a melting point of 139°C. FPC has been studied for its potential uses in biochemistry, physiology, and other scientific fields.

Scientific Research Applications

Antitubercular Activity

1,3,4-Thiadiazole derivatives have been evaluated for their antitubercular activity, showing significant efficacy against various strains of Mycobacterium tuberculosis. The modification of isoniazid (INH) structures with N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-amine derivatives, including those incorporating 1,3,4-thiadiazole scaffolds, demonstrated promising in vitro anti-TB activity, highlighting their potential as new leads for anti-TB compounds (Asif, 2014).

Pharmacophore Design for Kinase Inhibition

Compounds with a tri- and tetra-substituted imidazole scaffold, related to the 1,3,4-thiadiazole and pyrrolidin-2-yl frameworks, have been recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme plays a crucial role in proinflammatory cytokine release, and the design, synthesis, and activity studies of these inhibitors are crucial for developing new therapeutic agents (Scior et al., 2011).

Stereochemistry in Drug Design

The stereochemistry of structural analogs of piracetam, based on the pyrrolidin-2-one pharmacophore, has been extensively studied for its effects on pharmacological properties. Research into enantiomerically pure derivatives, such as those involving the pyrrolidin-2-yl moiety, demonstrates the importance of stereochemistry in enhancing drug efficacy and selectivity, providing a pathway for the design of more effective CNS agents (Veinberg et al., 2015).

Optoelectronic Materials

The integration of quinazoline and pyrimidine fragments, which share structural features with 1,3,4-thiadiazole derivatives, into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials show promising applications in electronic devices, luminescent elements, and photoelectric conversion, underscoring the broad utility of these heterocyclic scaffolds in material science (Lipunova et al., 2018).

Biological Activity of Heterocyclic Systems

Heterocyclic systems based on 1,3,4-thia(oxa)diazole rings exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The versatility of these scaffolds, including their bioisosteric potential and ability to enhance pharmacological activity through hydrogen bonding interactions, highlights their significance in medicinal chemistry (Lelyukh, 2019).

properties

IUPAC Name

N-(2-fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4OS/c14-8-4-1-2-5-9(8)16-11(19)13-18-17-12(20-13)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVCOOXQORENEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C(S2)C(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
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N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
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N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
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N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 5
N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 6
N-(2-Fluorophenyl)-5-pyrrolidin-2-yl-1,3,4-thiadiazole-2-carboxamide

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